molecular formula C9H10BrN B13444126 2-Bromo-3-cyclopropylaniline

2-Bromo-3-cyclopropylaniline

Cat. No.: B13444126
M. Wt: 212.09 g/mol
InChI Key: CKWWONPVHUEUSO-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of 3-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl-substituted anilines.

Scientific Research Applications

2-Bromo-3-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylaniline: Lacks the bromine substituent, leading to different reactivity and applications.

    2-Bromoaniline: Lacks the cyclopropyl group, resulting in different steric and electronic properties.

    Cyclopropylamine: A simpler compound with different chemical behavior due to the absence of the aromatic ring.

Uniqueness

2-Bromo-3-cyclopropylaniline is unique due to the presence of both the bromine and cyclopropyl substituents on the aniline ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-bromo-3-cyclopropylaniline

InChI

InChI=1S/C9H10BrN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2

InChI Key

CKWWONPVHUEUSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)Br

Origin of Product

United States

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